Carvedilol-d5

Übersicht

Beschreibung

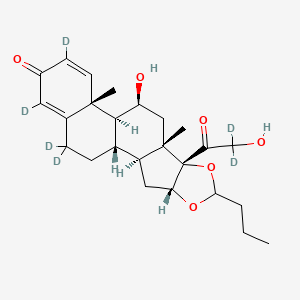

Carvedilol-d5 ist eine deuterierte Form von Carvedilol, einem nicht-selektiven Beta-Adrenorezeptor-Antagonisten, der hauptsächlich zur Behandlung von leichter bis schwerer chronischer Herzinsuffizienz, Bluthochdruck und linksventrikulärer Dysfunktion nach Myokardinfarkt eingesetzt wird . Die Deuterium-Markierung in this compound macht es besonders nützlich als internen Standard in der Massenspektrometrie zur Quantifizierung von Carvedilol .

Wissenschaftliche Forschungsanwendungen

Carvedilol-d5 wird in der wissenschaftlichen Forschung häufig für Folgendes verwendet:

Pharmakokinetische Studien: Es dient als interner Standard in der Massenspektrometrie zur Quantifizierung von Carvedilol in biologischen Proben.

Arzneimittelentwicklung: Es wird bei der Entwicklung und Validierung von analytischen Methoden für Carvedilol und seine Metaboliten eingesetzt.

Transdermale Verabreichungssysteme: Die Forschung hat die Verwendung von Carvedilol-beladenen Ethosomen für eine verbesserte transdermale Verabreichung untersucht.

Wirkmechanismus

This compound wirkt wie Carvedilol als nicht-selektiver Beta-Adrenorezeptor-Antagonist. Es hemmt die trainingsbedingte Tachykardie, indem es Beta-Adrenozeptoren blockiert, und entspannt die glatte Muskulatur in den Blutgefäßen, indem es Alpha-1-Adrenozeptoren blockiert. Dies führt zu einem verringerten peripheren Gefäßwiderstand und einer allgemeinen Senkung des Blutdrucks . Darüber hinaus aktiviert Carvedilol kardioprotektive Signale durch Beta-Arrestin- und ERK1/2-Aktivierung .

Wirkmechanismus

Target of Action

Carvedilol is a non-selective beta-adrenergic antagonist (β-blocker) with selective alpha-1 adrenergic blocking activity . It primarily targets β1, β2, and α1 adrenoceptors . The β1 and β2 adrenoceptors are predominantly found in the heart, while α1 adrenoceptors are located in the vasculature .

Mode of Action

Carvedilol acts as an inverse agonist at the β1 and β2 adrenoceptors, and blocks α1 adrenoceptors in the vasculature, causing vasodilation . In the heart, it is relatively β1 adrenoceptor-specific . By blocking almost all adrenoceptors in the body (with the exception of α2 adrenoceptors), carvedilol can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure .

Biochemical Pathways

Carvedilol’s action on β2 adrenoceptors involves G proteins driving all detectable carvedilol signaling through β2 adrenoceptors . This mechanism is proposed to explain the survival benefits of carvedilol .

Result of Action

The molecular and cellular effects of carvedilol’s action include slowing the heart rate and reducing blood pressure . It also provides remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions . These actions are a consequence of its potent antioxidant effects, amelioration of glucose lipid metabolism, modulation of neurohumoral factors, and modulation of cardiac electrophysiologic properties .

Action Environment

The efficacy of carvedilol can be influenced by various environmental factors. For instance, carvedilol is more effective in reducing portal pressure compared to nadolol or propranolol . Its use has expanded to reduce the risk of hepatic decompensation among patients with clinically significant portal hypertension, which can be identified non-invasively using liver stiffness and platelet count

Safety and Hazards

Zukünftige Richtungen

Carvedilol is a first-choice option for people with heart failure . Central composite design can be used for successful optimization of carvedilol-loaded ethosomes formulation, which can serve as the promising transdermal delivery system for carvedilol . Moreover, the carvedilol-loaded ethosomal gel can extend the anti-hypertensive effect of carvedilol for a longer time, as compared to free carvedilol, suggesting its therapeutic potential in future clinics .

Biochemische Analyse

Biochemical Properties

Carvedilol-d5, like its parent compound Carvedilol, interacts with various enzymes and proteins. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . G proteins drive all detectable Carvedilol signaling through β2-adrenoceptors .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Carvedilol-d5 beinhaltet die Einarbeitung von Deuteriumatomen in das Carvedilol-Molekül. Dies kann durch verschiedene Synthesewege erreicht werden, darunter die Verwendung deuterierter Reagenzien und Lösungsmittel. Eine gängige Methode ist die Lösungsmitteleindampfungstechnik, bei der eine binäre Mischung aus Carvedilol mit deuterierten Säuren wie Zitronensäure, Weinsäure und Saccharin in Methanol gelöst und zur Lösungsmitteleindampfung stehen gelassen wird .

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung deuterierter Reagenzien und Lösungsmittel unter kontrollierten Bedingungen. Der Prozess kann Schritte wie Deuterium-Austauschreaktionen, Reinigung durch Chromatographie und Charakterisierung mit Techniken wie NMR und Massenspektrometrie umfassen, um die Einarbeitung von Deuteriumatomen sicherzustellen .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Carvedilol kann oxidiert werden, um Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Carvedilol verändern.

Substitution: Substitutionsreaktionen können an den aromatischen Ringen oder anderen reaktiven Stellen auftreten.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren. Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen, pH-Werte und Lösungsmittel, um die gewünschten Transformationen sicherzustellen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Metaboliten und Derivate von Carvedilol, die mit Techniken wie LC-MS/MS analysiert werden können .

Analyse Chemischer Reaktionen

Types of Reactions

Carvedilol-d5 undergoes various chemical reactions, including:

Oxidation: Carvedilol can be oxidized to form metabolites.

Reduction: Reduction reactions can modify the functional groups in carvedilol.

Substitution: Substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions include various metabolites and derivatives of carvedilol, which can be analyzed using techniques like LC-MS/MS .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Carvedilol: Die nicht-deuterierte Form, die in klinischen Umgebungen weit verbreitet ist.

Metoprolol: Ein weiterer Betablocker, der für ähnliche Indikationen eingesetzt wird.

Propranolol: Ein nicht-selektiver Betablocker mit unterschiedlichen pharmakokinetischen Eigenschaften.

Einzigartigkeit

Carvedilol-d5 ist aufgrund seiner Deuterium-Markierung einzigartig, was Vorteile in Bezug auf die analytische Präzision und Genauigkeit in der Massenspektrometrie bietet. Dies macht es besonders wertvoll in pharmakokinetischen Studien und der Arzneimittelentwicklung .

Eigenschaften

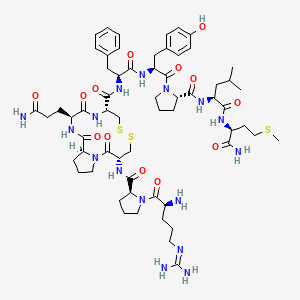

IUPAC Name |

1-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i15D2,16D2,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-IZIHCQFESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=C1C3=CC=CC=C3N2)O)NCCOC4=CC=CC=C4OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670075 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929106-58-1 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}(~2~H_5_)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Zirconium, [dioctyldiphosphonato(2-)-kappaO,kappaO']bis(1-octanolato)-](/img/structure/B582714.png)